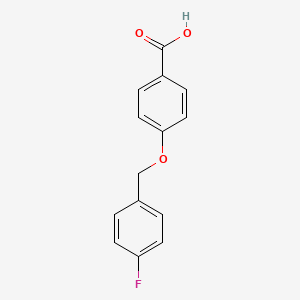

4-(4-Fluoro-benzyloxy)-benzoic acid

Description

BenchChem offers high-quality 4-(4-Fluoro-benzyloxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-benzyloxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGPRFAVTVMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(4-Fluoro-benzyloxy)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for the comprehensive analysis of the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating its physicochemical properties and biological activity. This document will navigate through the essential stages of synthesis, crystallization, characterization, and computational modeling, offering field-proven insights and methodologies.

Introduction: The Significance of Structural Elucidation

4-(4-Fluoro-benzyloxy)-benzoic acid belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorinated benzyloxy moiety can significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its bulk properties. A definitive crystal structure analysis provides invaluable information on bond lengths, bond angles, torsional angles, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This section outlines a reliable synthetic route and the subsequent crystallization strategies.

Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid

The synthesis of the title compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

Proposed Synthetic Protocol:

-

Reactants: 4-hydroxybenzoic acid and 1-(bromomethyl)-4-fluorobenzene.

-

Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃), will be used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. A polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., HCl). The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-Fluoro-benzyloxy)-benzoic acid.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often a trial-and-error process. The following techniques are recommended for growing crystals of 4-(4-Fluoro-benzyloxy)-benzoic acid:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is critical and can be guided by initial solubility tests.

Spectroscopic and Physicochemical Characterization

Prior to X-ray diffraction analysis, it is essential to characterize the synthesized compound to confirm its identity and purity.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O-C stretch of the ether linkage (~1250 cm⁻¹), and the C-F stretch of the fluorinated ring (~1220 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons of both benzene rings, the methylene protons of the benzyloxy group, and the acidic proton of the carboxyl group (which may be broad and downfield).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methylene carbon.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Physicochemical Properties

-

Melting Point: The melting point of the purified compound should be determined using a calibrated apparatus. A sharp melting point is indicative of high purity. For comparison, the melting point of 4-fluorobenzoic acid is 184 °C.[4]

-

Solubility: Qualitative solubility tests in a range of solvents will aid in selecting appropriate solvents for recrystallization and other analytical techniques.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure

This section details the workflow for determining the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid using single-crystal X-ray diffraction.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[5] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.

Expected Structural Features

Based on the crystal structures of similar benzoic acid derivatives, the following features are anticipated:

-

Hydrogen Bonding: The carboxylic acid groups are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating R²₂(8) ring motifs.[6]

-

Molecular Conformation: The dihedral angle between the two benzene rings will be a key conformational parameter. In 4-(4-Fluoro-phenoxy)benzoic acid, this angle is 70.99 (5)°.[6] The conformation of the benzyloxy linker will also be of significant interest.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which will influence the overall crystal packing.

-

Other Weak Interactions: C-H···O and C-H···F interactions are also likely to play a role in stabilizing the crystal structure.[6][7]

Crystallographic Data Summary

The final refined structure will be presented with a comprehensive set of crystallographic data, which should be summarized in a table similar to the one below.

| Parameter | Value (Example) |

| Chemical formula | C₁₄H₁₁FO₃ |

| Formula weight | 246.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| V (ų) | Value to be determined |

| Z | 4 |

| Dcalc (g/cm³) | Value to be determined |

| μ (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| R(int) | Value to be determined |

| Final R indices [I>2σ(I)] | Value to be determined |

| wR₂(all data) | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

Computational Modeling: A Synergy with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), can be employed to complement and validate the experimental crystal structure.

Computational Workflow

Caption: Workflow for Computational Modeling.

Key Computational Analyses

-

Geometry Optimization: The experimental geometry from the X-ray structure is used as the starting point for a gas-phase geometry optimization. The calculated bond lengths and angles can then be compared with the experimental values.

-

Vibrational Analysis: The calculated vibrational frequencies can be compared with the experimental FTIR spectrum to aid in the assignment of the observed absorption bands.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their distribution provide insights into the molecule's reactivity and electronic properties.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

-

Hirshfeld Surface Analysis: This analysis provides a graphical representation of the intermolecular interactions in the crystal, allowing for a quantitative analysis of the different types of contacts.

Conclusion: A Holistic Understanding

The comprehensive analysis outlined in this guide, combining synthesis, crystallization, spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling, will provide a holistic understanding of the structural and electronic properties of 4-(4-Fluoro-benzyloxy)-benzoic acid. The resulting data will be invaluable for researchers in drug development and materials science, enabling informed decisions in the design of new molecules with tailored properties.

References

-

Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]

-

Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen. [Link]

-

Hameed, S., Rauf, M. K., Ebihara, M., & Nazir, T. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. [Link]

-

Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. [Link]

-

Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. [Link]

-

Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

-

Thaimattam, R., & Sarma, J. A. R. P. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 752-755. [Link]

-

Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 733-745. [Link]

-

Bugay, D. E. (2001). X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

-

Njoya, L. G. K., Meva, F. E., & Ndjoko-Ioset, K. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

-

Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1686-1702. [Link]

-

A Comprehensive Review on Benzoic Acid and Its Derivatives. (2018). YMER, 17(4). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (E)-4-(4-Fluorostyryl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Fluoro-phen-oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility and stability studies of 4-(4-Fluoro-benzyloxy)-benzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Fluoro-benzyloxy)-benzoic Acid

Executive Summary & Compound Profile

4-(4-Fluoro-benzyloxy)-benzoic acid is a lipophilic, weak organic acid often encountered as a key intermediate in the synthesis of PPAR agonists, specific MMP inhibitors, or as a metabolite of functionalized aryl-ether drugs. Its structure consists of a benzoic acid core linked via an ether bridge to a para-fluorinated benzyl ring.

Understanding the solubility and stability profile of this compound is critical for two reasons:

-

Process Chemistry: Optimizing yield during synthesis requires precise control over pH and solvent selection to prevent precipitation or degradation.

-

Pre-formulation: As a likely BCS Class II (Low Solubility, High Permeability) candidate, its bioavailability is rate-limited by dissolution.

Physicochemical Profile (Theoretical & Predicted)

| Property | Value / Prediction | Implication |

| Molecular Formula | C₁₄H₁₁FO₃ | MW: 246.24 g/mol |

| pKa (Acidic) | ~4.2 (Carboxylic acid) | Ionized at pH > 5.5; Unionized at gastric pH. |

| LogP (Lipophilicity) | ~3.5 – 4.0 | High lipophilicity due to the fluorobenzyl ether tail. |

| Aqueous Solubility | < 0.1 mg/mL (pH 1.2) | Practically insoluble in acidic media. |

| Melting Point | ~180–190°C (Estimated) | High lattice energy contributes to low solubility. |

Analytical Method Development: The Stability-Indicating System

Before initiating solubility or stability studies, a robust Stability-Indicating Method (SIM) must be established. The method must resolve the parent peak from potential degradation products (specifically 4-hydroxybenzoic acid and 4-fluorobenzaldehyde).

Recommended HPLC Conditions

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18). Rationale: High carbon load is needed to retain the lipophilic parent.

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5). Rationale: Suppresses ionization of the carboxylic acid, ensuring peak sharpness.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 30% B to 80% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic primary absorption).

-

Temperature: 30°C.

Solubility Profiling Protocols

Solubility must be mapped across the physiological pH range to understand the "pH-solubility interplay."

Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for thermodynamic solubility.

Protocol:

-

Preparation: Add excess solid 4-(4-Fluoro-benzyloxy)-benzoic acid to 10 mL of media (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

-

Equilibration: Agitate at 37°C for 24–48 hours.

-

Separation: Filter through a 0.45 µm PVDF filter (saturate filter first to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC against a standard curve.

Organic Solvent Solubility (Process Relevance)

For crystallization and synthesis, solubility in polar aprotic solvents is key.

-

High Solubility Predicted: DMSO, DMF, THF.

-

Moderate Solubility: Ethanol, Methanol, Acetone.

-

Low Solubility: Water, Hexane.

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for thermodynamic solubility determination.

Stability & Forced Degradation Studies

The ether linkage in 4-(4-Fluoro-benzyloxy)-benzoic acid is the primary site of potential chemical instability. While generally robust, it can succumb to oxidation or acid-catalyzed cleavage under extreme stress.

Stress Testing Protocol (ICH Q1A)

| Stress Type | Condition | Duration | Target Degradation | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | < 5% | Ether cleavage is slow; requires strong acid. |

| Base Hydrolysis | 1N NaOH, 60°C | 24–48 hrs | < 2% | Ether linkage is stable to base; salt formation occurs. |

| Oxidation | 3% H₂O₂, RT | 2–24 hrs | 5–15% | Critical Risk: Benzylic oxidation (C-H abstraction). |

| Thermal | 80°C (Solid) | 7 days | < 1% | Decarboxylation is unlikely below melting point. |

| Photolytic | 1.2 million lux hrs | 7 days | Variable | Aromatic rings absorb UV; radical formation possible. |

Mechanistic Degradation Pathways

The most probable degradation route involves the benzylic ether position .

-

Oxidative Attack: Hydrogen peroxide or radical initiators attack the benzylic carbon (next to the ether oxygen).

-

Intermediate Formation: Formation of a hemiacetal or peroxide intermediate.

-

Cleavage: Breakdown into 4-Hydroxybenzoic acid and 4-Fluorobenzaldehyde (which subsequently oxidizes to 4-Fluorobenzoic acid).

Visualization: Degradation Pathway

Figure 2: Proposed oxidative degradation pathway focusing on the benzylic ether linkage.

Conclusion & Recommendations

4-(4-Fluoro-benzyloxy)-benzoic acid presents a classic profile of a lipophilic weak acid. Its stability is generally high, with the primary risk being oxidative cleavage at the benzylic position.

Key Takeaways for Development:

-

Formulation: Maintain pH > 5.5 to ensure solubility (salt form) or use co-solvents/surfactants if formulating the free acid.

-

Storage: Protect from light and oxidizing agents. The solid state is likely stable at room temperature.

-

Analysis: Use the proposed HPLC method with a gradient to ensure all hydrophobic degradants (like 4-fluorobenzaldehyde) are eluted and detected.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat. Available at: [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva: ICH Secretariat. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluorobenzoic acid. (Fragment analysis). Available at: [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Benzyloxy-Benzoic Acid Scaffolds

The 4-(4-fluoro-benzyloxy)-benzoic acid scaffold represents a promising chemotype in modern medicinal chemistry. The benzoic acid moiety provides a key interaction point for various biological targets, while the benzyloxy linkage offers a versatile vector for exploring structure-activity relationships. The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug discovery, often employed to enhance metabolic stability, modulate physicochemical properties, and improve target affinity.[1][2][3] However, the translation of a promising compound from a mere "hit" to a viable clinical candidate is critically dependent on its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4][5]

This in-depth technical guide provides a comprehensive framework for elucidating the pharmacokinetic properties of 4-(4-fluoro-benzyloxy)-benzoic acid derivatives. While specific preclinical or clinical data for this exact class of compounds are not extensively published, this document will leverage established principles and state-of-the-art methodologies to outline a robust strategy for their evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a thorough ADME assessment.

I. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[6][7][8] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7][]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good passive diffusion, while a B-A Papp significantly greater than the A-B Papp (an efflux ratio >2) indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[7][10]

Step-by-Step Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[7][]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[7][10]

-

Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to either the apical (A-B) or basolateral (B-A) chamber.[7][]

-

Sampling: Samples are collected from the receiver chamber at predefined time points over a 2-hour incubation period.[7]

-

Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11][12][13]

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[]

Causality Behind Experimental Choices:

-

The bidirectional nature of the assay is crucial for identifying compounds that are substrates of efflux transporters, a common liability for drug candidates.[7][14][15]

-

The use of reference compounds with known human absorption (e.g., atenolol for low permeability and propranolol for high permeability) allows for the contextualization and ranking of the test compounds.[7]

Data Presentation: Interpreting Permeability Data

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Human Absorption |

| Atenolol (Control) | < 1 | < 1 | ~1 | Low |

| Propranolol (Control) | > 10 | > 10 | ~1 | High |

| Test Compound X | 5.2 | 15.6 | 3.0 | Moderate (potential for efflux) |

II. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body via the systemic circulation. A key determinant of a drug's distribution profile is its extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[16] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target and to be metabolized and excreted.[16][17]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard method for determining the fraction of a drug that is bound to plasma proteins.[16][18]

Step-by-Step Methodology:

-

Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used. One chamber is filled with plasma, and the other with a protein-free buffer.

-

Compound Addition: The test compound is added to the plasma chamber.

-

Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.[16]

-

Sampling: Samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

-

Calculation of Fraction Unbound (fu):

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Causality Behind Experimental Choices:

-

Equilibrium dialysis minimizes non-specific binding compared to other methods like ultrafiltration.[18]

-

Performing the assay at physiological temperature (37°C) is essential for mimicking in vivo conditions.[16]

Data Presentation: Plasma Protein Binding of Representative Compounds

| Compound | Fraction Unbound (fu) in Human Plasma (%) | Potential Clinical Implication |

| Warfarin (Control) | 1.1 | Highly bound, potential for drug-drug interactions |

| Metformin (Control) | 96 | Lowly bound, wider distribution |

| Test Compound Y | 5.8 | Moderately to highly bound |

III. Metabolism: The Biotransformation of Drugs

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast majority of clinically used drugs.[19][20][21] The fluorine atom in 4-(4-fluoro-benzyloxy)-benzoic acid derivatives is expected to influence their metabolic stability, potentially by blocking sites of metabolism.[3][22][23]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the intrinsic clearance of a compound by incubating it with human liver microsomes, which are rich in CYP enzymes.[24]

Step-by-Step Methodology:

-

Incubation Mixture: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

-

Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

-

Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices:

-

The inclusion of NADPH is essential as it is a required cofactor for CYP-mediated metabolism.[24]

-

Running a parallel incubation without NADPH helps to distinguish between enzymatic and non-enzymatic degradation.[24]

Experimental Protocol: Cytochrome P450 Inhibition Assay

It is crucial to determine if a new chemical entity inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions.[19][25][26]

Step-by-Step Methodology:

-

Incubation: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and NADPH.

-

Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite of the probe substrate is monitored.

-

Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

Data Presentation: Metabolic Stability and CYP Inhibition Profile

| Compound | In Vitro t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |

| Verapamil (Control) | < 10 | High | < 1 | > 50 |

| Test Compound Z | 45 | Moderate | > 50 | 15 |

IV. Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile). In vivo pharmacokinetic studies in preclinical species are essential for understanding the complete disposition of a drug.[27]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This study determines key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[28]

Step-by-Step Methodology:

-

Animal Dosing: Two groups of rats are used. One group receives the test compound intravenously (IV), and the other receives it orally (PO).[27]

-

Blood Sampling: Blood samples are collected at multiple time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.[29][30]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine the key PK parameters.

Causality Behind Experimental Choices:

-

The IV dosing group is essential for determining the absolute bioavailability of the orally administered drug.

-

The use of validated bioanalytical methods ensures the accuracy and reliability of the concentration data.[29][30]

Data Presentation: Key Pharmacokinetic Parameters in Rats

| Parameter | IV Administration | PO Administration |

| Dose | 1 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 500 | 250 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng*h/mL) | 1200 | 3000 |

| t½ (h) | 2.5 | 2.8 |

| Clearance (mL/min/kg) | 13.9 | - |

| Volume of Distribution (L/kg) | 3.0 | - |

| Bioavailability (%) | - | 25 |

Visualizing the Pharmacokinetic Workflow

Caption: A streamlined workflow for the pharmacokinetic evaluation of new chemical entities.

Conclusion: A Pathway to Clinical Success

The pharmacokinetic profiling of 4-(4-fluoro-benzyloxy)-benzoic acid derivatives is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can gain a comprehensive understanding of a compound's ADME properties. This knowledge is paramount for identifying candidates with favorable drug-like characteristics, optimizing lead compounds, and ultimately, increasing the probability of success in clinical development. The early and thorough assessment of pharmacokinetics, in accordance with regulatory guidelines from bodies like the FDA and EMA, is an indispensable component of modern drug discovery.[31][32][33]

References

-

CYP Inhibition Assays. Eurofins Discovery. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

-

Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]

-

How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

-

Caco2 assay protocol. [Link]

-

Caco-2 permeability assay. Creative Bioarray. [Link]

-

Plasma Protein Binding Assay. Creative Bioarray. [Link]

-

Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

-

Protein Binding Assays. BioAgilytix. [Link]

-

Plasma Protein Binding Assay. BioIVT. [Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

-

In Vitro ADME Assays. Alera Labs. [Link]

-

Role of P-Glycoprotein in Drug Disposition. ResearchGate. [Link]

-

Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. [Link]

-

In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

-

In Vivo Pharmacokinetics. Jubilant Biosys. [Link]

-

Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. ResearchGate. [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

EMA, Drugmakers Weigh FDA Draft Guidance on Physiologically Based PK Analyses. [Link]

-

Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

-

In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. PubMed. [Link]

-

Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]

-

P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

-

Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. PubMed. [Link]

-

Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. [Link]

-

The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. [Link]

-

Fascinating pharmacokinetics: understanding ADME. ResearchGate. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

-

Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

-

Guidance for Industry. FDA. [Link]

-

Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis Zone. [Link]

-

Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Scilit. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

-

The ABCD of clinical pharmacokinetics. PMC - NIH. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 16. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 17. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. criver.com [criver.com]

- 21. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 22. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nuvisan.com [nuvisan.com]

- 27. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]

- 28. mdpi.com [mdpi.com]

- 29. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 32. raps.org [raps.org]

- 33. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]

A Guide to the Strategic Selection of Starting Materials for the Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid

Introduction: The Strategic Importance of 4-(4-Fluoro-benzyloxy)-benzoic acid

4-(4-Fluoro-benzyloxy)-benzoic acid is a key structural motif and a valuable intermediate in the landscape of modern drug discovery and materials science. Its unique combination of a fluorinated benzyl group and a benzoic acid moiety makes it a versatile building block for synthesizing complex molecules with tailored biological activities and material properties. The efficacy, scalability, and cost-effectiveness of any synthesis are fundamentally dictated by the initial choice of starting materials.

This technical guide provides an in-depth analysis of the optimal starting materials and the underlying synthetic strategy for preparing 4-(4-Fluoro-benzyloxy)-benzoic acid. Moving beyond a simple list of reagents, this document delves into the causal logic behind the chosen synthetic route, emphasizing the principles of chemical reactivity and the necessity of protecting group strategies. We will explore a field-proven, three-step workflow that ensures high yields and purity, providing researchers and drug development professionals with a robust and reproducible methodology.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

The core of the target molecule is an ether linkage. The most powerful and direct method for forming such a bond is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide electrophile.[1][2] Applying this logic to our target molecule, we can envision two primary retrosynthetic disconnections at the ether oxygen.

Caption: Retrosynthetic analysis of the target molecule.

Route A involves the reaction of a phenoxide derived from 4-hydroxybenzoic acid with a 4-fluorobenzyl halide. Route B involves the reaction of an alkoxide from 4-fluorobenzyl alcohol with a 4-halobenzoic acid.

The success of the Williamson ether synthesis hinges on the SN2 mechanism, which is highly sensitive to steric hindrance and the nature of the carbon atom bearing the leaving group.[3] The reaction proceeds efficiently with primary alkyl halides but is slow or fails entirely with aryl halides, where the carbon is sp² hybridized and sterically shielded.[3]

-

Analysis of Route A: The electrophile is a primary benzylic halide (4-fluorobenzyl halide). This is an ideal substrate for an SN2 reaction.

-

Analysis of Route B: The electrophile is an aryl halide (4-halobenzoic acid). SN2 reactions do not occur at sp²-hybridized carbons of aryl halides under standard Williamson conditions.

The Imperative of a Protecting Group Strategy

While 4-hydroxybenzoic acid is the correct phenolic starting material, it possesses two acidic protons: one on the carboxylic acid (-COOH) and one on the phenol (-OH). The carboxylic acid proton is significantly more acidic than the phenolic proton. When a base is introduced to form the phenoxide required for the ether synthesis, it will preferentially deprotonate the carboxylic acid. This prevents the formation of the desired nucleophile and halts the reaction.

Therefore, a protection-deprotection strategy is not merely an option but a necessity. The carboxylic acid must be "masked" in a non-acidic form, the etherification performed, and then the carboxylic acid must be regenerated. The most common and efficient method is to convert the carboxylic acid into an ester.

This leads to a robust three-step synthetic workflow:

-

Protection: Esterification of 4-hydroxybenzoic acid.

-

Core Reaction: Williamson ether synthesis on the resulting ester.

-

Deprotection: Saponification (hydrolysis) of the ester to reveal the final product.

Caption: The mandatory three-step workflow for the synthesis.

A Detailed Examination of Starting Materials and Reagents

The Phenolic Component: 4-Hydroxybenzoic Acid and its Ester

4-Hydroxybenzoic acid is a widely available and inexpensive commodity chemical, making it the ideal starting point. The first step is its conversion to a simple alkyl ester, typically the methyl or ethyl ester, via Fischer esterification.[4]

| Material | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Role |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214-217 | Primary Starting Material |

| Methanol | CH₃OH | 32.04 | -97.6 | Reagent & Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | Acid Catalyst |

| Methyl 4-Hydroxybenzoate | C₈H₈O₃ | 152.15 | 127-131 | Protected Intermediate |

Experimental Protocol: Step 1 - Fischer Esterification of 4-Hydroxybenzoic Acid [5]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous methanol to act as both reactant and solvent (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 4-hydroxybenzoate, which can be further purified by recrystallization.

The Electrophilic Partner: 4-Fluorobenzyl Bromide

The ideal electrophilic partner is 4-fluorobenzyl bromide. It is a primary benzylic halide, making it highly reactive towards SN2 displacement.[6] It is commercially available from numerous suppliers. For advanced applications or supply chain control, it can also be synthesized via the free-radical bromination of 4-fluorotoluene.[7]

| Material | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |

| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.02 | 85 (at 15 mmHg) | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | N/A (decomposes) | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Aprotic Polar Solvent |

The Core Reaction: Williamson Ether Synthesis

With the protected phenoxide precursor (methyl 4-hydroxybenzoate) and the primary halide (4-fluorobenzyl bromide) in hand, the central ether-forming reaction can proceed. This step requires a base to deprotonate the phenolic hydroxyl group and a polar aprotic solvent to facilitate the SN2 reaction.

Caption: Mechanism of the Williamson ether synthesis step.

Experimental Protocol: Step 2 - Etherification

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq).

-

Solvent: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.

-

Electrophile Addition: Add 4-fluorobenzyl bromide (approx. 1.0-1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. This will often precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If the product is not a solid, extract the aqueous mixture with a solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Final Transformation: Deprotection via Saponification

The final step is to unmask the carboxylic acid by hydrolyzing the methyl ester. This is achieved through saponification, a base-catalyzed hydrolysis reaction.[8][9]

Experimental Protocol: Step 3 - Saponification [8]

-

Setup: Dissolve the ester product from the previous step (methyl 4-(4-fluoro-benzyloxy)benzoate, 1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq).

-

Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 1-4 hours. Monitor the disappearance of the starting ester by TLC.

-

Acidification: After cooling, remove the organic solvent (MeOH or THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with cold dilute hydrochloric acid (HCl).

-

Isolation: The final product, 4-(4-fluoro-benzyloxy)-benzoic acid, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the pure final product.

Summary and Concluding Remarks

The synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid is most effectively and logically approached using 4-hydroxybenzoic acid and 4-fluorobenzyl bromide as the foundational starting materials. A critical analysis of the reaction mechanism reveals the non-negotiable requirement for a three-step sequence involving protection (esterification), core reaction (Williamson ether synthesis), and deprotection (saponification). This strategic approach circumvents reactivity issues and ensures a high-yielding, reproducible, and scalable process suitable for both academic research and industrial drug development. By understanding the "why" behind each reagent and step, scientists can confidently execute and adapt this synthesis for their specific applications.

References

-

Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzyl bromide. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iajpr.com [iajpr.com]

- 6. 4-Fluorobenzyl bromide, 97% 459-46-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid, a key intermediate in the development of novel therapeutics and advanced materials. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights to ensure successful synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 4-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

4-(4-Fluoro-benzyloxy)-benzoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a fluorinated benzyl group into the benzoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination is a common tactic in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds.

These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[1][2] Their utility extends to the synthesis of more complex molecules, such as ligands for liquid crystal polymers and potent inhibitors of enzymes implicated in various diseases.[3][4] The synthetic protocol detailed herein provides a reliable pathway to access this important class of molecules for further research and development.

The Synthetic Strategy: Williamson Ether Synthesis

The most common and efficient method for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide, leading to the formation of the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where a strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, thereby generating the more nucleophilic phenoxide ion.[5][6] The choice of base, solvent, and reaction temperature is critical for maximizing the yield and minimizing side reactions.

Experimental Workflow

The overall experimental workflow for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid can be visualized as a three-stage process: reaction setup, reaction monitoring and workup, and finally, purification and characterization.

Figure 1: Experimental workflow for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid.

Detailed Synthesis Protocol

This protocol outlines the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid from 4-hydroxybenzoic acid and 4-fluorobenzyl bromide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Sigma-Aldrich |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M solution | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | Reagent grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | --- | In-house |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq, e.g., 5.0 g, 36.2 mmol) and anhydrous potassium carbonate (2.5 eq, e.g., 12.5 g, 90.5 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of 4-hydroxybenzoic acid.

-

-

Addition of Electrophile:

-

To the stirred suspension, add 4-fluorobenzyl bromide (1.1 eq, e.g., 7.5 g, 39.8 mmol) dropwise over 10 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the 4-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of cold deionized water with stirring.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M hydrochloric acid.[7] This will precipitate the carboxylic acid product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with copious amounts of deionized water to remove any remaining inorganic salts.

-

For further purification, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.

-

Characterization

The identity and purity of the synthesized 4-(4-fluoro-benzyloxy)-benzoic acid should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the C-O-C ether linkage.

Mechanistic Rationale and Troubleshooting

Figure 2: Simplified reaction mechanism of the Williamson ether synthesis.

-

Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without causing significant hydrolysis of the ester or other side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Choice of Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

-

Troubleshooting:

-

Low Yield: Incomplete reaction may be due to insufficient heating, short reaction time, or wet reagents/solvents. Ensure all materials are anhydrous and monitor the reaction to completion by TLC.

-

Impure Product: The presence of unreacted starting materials can be addressed by careful purification, such as column chromatography if recrystallization is insufficient. Side products from the reaction of the carboxylate with the benzyl bromide are generally minimal under these conditions but can be removed during the acidic workup and recrystallization.

-

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-(4-fluoro-benzyloxy)-benzoic acid. By understanding the underlying principles of the Williamson ether synthesis and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. This will enable further exploration of the therapeutic and material applications of this versatile class of compounds.

References

-

Yasuda, M., et al. (2000). Crystal and Molecular Structures of (E)-2,3-Bis(p-tolyl)-2-butenedinitrile and (E)-2,3-Bis(p-methoxyphenyl)-2-butenedinitrile. Analytical Sciences, 16(5), 555-556. Available at: [Link]

-

ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. PubChem. Available at: [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Available at: [Link]

-

ScienceOpen. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E, E64(7), o1339. Available at: [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. scienceopen.com [scienceopen.com]

- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

Introduction: Rationale for Investigating 4-(4-Fluoro-benzyloxy)-benzoic acid as a PPAR Agonist

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential cell culture applications of 4-(4-Fluoro-benzyloxy)-benzoic acid. While direct biological studies on this specific molecule are not extensively published, its structural similarity to known biologically active compounds, particularly agonists of Peroxisome Proliferator-Activated Receptors (PPARs), provides a strong rationale for its investigation in metabolic and cellular differentiation research. This document outlines the scientific basis for this hypothesis and provides detailed protocols for researchers to explore its potential activities.

4-(4-Fluoro-benzyloxy)-benzoic acid belongs to the benzyloxy-benzoic acid class of compounds. Structural analogs, such as 4-benzyloxy-benzylamino derivatives and 4-(4'-chlorobenzyloxy)benzoic acid, have been identified as potent modulators of cellular metabolism.[1][2] Specifically, the 4-benzyloxybenzoic acid scaffold is a key feature in a chemotype that has been evolved to create selective PPARα agonists.[1]

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.[1][3] The three main isoforms are:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, it is a major regulator of lipid metabolism and fatty acid oxidation.

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis (fat cell differentiation), lipid storage, and insulin sensitivity.[3][4]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.

Given the established activity of structurally related compounds, it is hypothesized that 4-(4-Fluoro-benzyloxy)-benzoic acid may act as a PPAR agonist. The following application notes provide protocols to test this hypothesis in relevant cell culture models.

Key Cell Culture Applications and Protocols

Two primary cell-based assays are proposed to characterize the activity of 4-(4-Fluoro-benzyloxy)-benzoic acid:

-

PPARα/γ Luciferase Reporter Assay: To determine if the compound can activate PPARα and/or PPARγ and to quantify its potency (EC50).

-

3T3-L1 Adipocyte Differentiation Assay: To assess the functional effect of the compound on a key PPARγ-mediated biological process.

Application Note 1: PPARα/γ Luciferase Reporter Assay

Principle

This assay utilizes a host cell line (e.g., HEK293T) engineered to express a specific PPAR isoform (α or γ) and a luciferase reporter gene.[5][6][7] The reporter gene is under the control of a promoter containing PPAR response elements (PPREs). If the test compound activates the expressed PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, leading to a measurable light signal.

Experimental Workflow

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Detailed Protocol

Materials:

-

HEK293T cell line stably expressing human PPARα or PPARγ and a PPRE-luciferase reporter construct.[5][8]

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin.

-

Opti-MEM or similar serum-free medium.

-

4-(4-Fluoro-benzyloxy)-benzoic acid, stock solution in DMSO.

-

Positive Controls: GW7647 (PPARα agonist), Rosiglitazone (PPARγ agonist).[7][9]

-

Negative Control: DMSO vehicle.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding (Day 1):

-

Trypsinize and count the appropriate PPAR-expressing HEK293T cells.

-

Seed 20,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation and Treatment (Day 2):

-

Prepare a serial dilution of 4-(4-Fluoro-benzyloxy)-benzoic acid in serum-free medium. A typical starting range would be from 100 µM down to 1 nM.

-

Prepare similar dilution series for the positive control agonists.

-

Aspirate the media from the cells and replace with 90 µL of fresh serum-free medium.

-

Add 10 µL of the diluted compounds to the respective wells. Ensure a final DMSO concentration of <0.1%.

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

-

Luminescence Measurement (Day 3):

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

-

Measure luminescence using a plate reader.

-

Data Analysis and Interpretation

-

Normalize the raw luminescence units (RLU) to the vehicle control.

-

Plot the normalized RLU against the log concentration of the compound.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

| Parameter | Description |

| RLU | Relative Luminescence Units |

| EC50 | Half-maximal effective concentration |

| Emax | Maximum observed effect |

A potent activation of the luciferase signal, comparable to the positive control, would suggest that 4-(4-Fluoro-benzyloxy)-benzoic acid is an agonist of the specific PPAR isoform tested.

Application Note 2: 3T3-L1 Adipocyte Differentiation Assay

Principle

3T3-L1 preadipocytes can be differentiated into mature, lipid-laden adipocytes in vitro. This process is heavily dependent on the activation of PPARγ, which is considered the master regulator of adipogenesis.[3][10] By treating 3T3-L1 cells with an appropriate differentiation cocktail, with or without the test compound, one can assess the compound's ability to promote or enhance adipocyte differentiation. The primary endpoint is the accumulation of intracellular lipid droplets, which can be visualized and quantified by Oil Red O staining.[9]

Experimental Workflow

Caption: Workflow for the 3T3-L1 Adipocyte Differentiation Assay.

Detailed Protocol

Materials:

-

3T3-L1 preadipocyte cell line.

-

DMEM with 10% Bovine Calf Serum (BCS).

-

DMEM with 10% Fetal Bovine Serum (FBS).

-

Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

-

Maintenance Medium: DMEM with 10% FBS and 1 µg/mL Insulin.

-

4-(4-Fluoro-benzyloxy)-benzoic acid, stock solution in DMSO.

-

Positive Control: Rosiglitazone (1 µM).

-

Negative Control: DMSO vehicle.

-

10% Formalin or 4% Paraformaldehyde for fixation.

-

Oil Red O staining solution.

-

Isopropanol.

Procedure:

-

Cell Seeding and Growth (Day -2 to 0):

-

Seed 3T3-L1 cells in a 24-well plate in DMEM with 10% BCS.

-

Grow cells until they reach 100% confluence (Day 0). Allow them to remain confluent for an additional 48 hours.

-

-

Induction of Differentiation (Day 0):

-

Aspirate the medium and replace it with MDI differentiation medium.

-

Add 4-(4-Fluoro-benzyloxy)-benzoic acid (e.g., at 1, 10, and 50 µM), Rosiglitazone, or DMSO vehicle to the respective wells.

-

-

Maturation Phase (Day 2 onwards):

-

After 48 hours, remove the MDI medium and replace it with maintenance medium (containing insulin).

-

Continue to add the test compound, positive control, or vehicle to the appropriate wells.

-

Replace the maintenance medium (with fresh compound) every 2 days for a total of 8 days.

-

-

Oil Red O Staining (Day 8):

-

Wash cells gently with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash again with distilled water.

-

Add Oil Red O solution to each well and incubate for 1 hour.

-

Aspirate the stain and wash repeatedly with water until the background is clear.

-

Acquire images using a microscope.

-

-

Quantification (Optional):

-

After imaging, add 200 µL of 100% isopropanol to each well to elute the stain.

-

Read the absorbance at 510 nm on a plate reader.

-

Data Interpretation

A significant increase in the number and size of red-stained lipid droplets, as well as an increase in absorbance from the eluted stain, compared to the vehicle control, would indicate that 4-(4-Fluoro-benzyloxy)-benzoic acid promotes adipocyte differentiation, likely through the activation of PPARγ.

| Treatment Group | Expected Outcome | Interpretation |

| Vehicle (DMSO) | Minimal lipid accumulation | Baseline differentiation |

| Rosiglitazone | Robust lipid accumulation | Positive control for PPARγ-mediated differentiation |

| Test Compound | Dose-dependent increase in lipid accumulation | Compound promotes adipogenesis, likely via PPARγ |

Summary and Future Directions

The structural characteristics of 4-(4-Fluoro-benzyloxy)-benzoic acid make it a compelling candidate for investigation as a PPAR agonist. The protocols detailed in this guide provide a robust framework for testing this hypothesis in vitro. Positive results from these assays would warrant further investigation, including:

-

Isoform Selectivity: Testing against PPARβ/δ to determine selectivity.

-

Target Gene Expression Analysis: Using qPCR to measure the upregulation of known PPAR target genes (e.g., FABP4, LPL, CD36) in treated cells.

-

Mechanism of Action Studies: Investigating potential off-target effects and confirming direct binding to the PPAR ligand-binding domain.

These studies will be crucial in elucidating the biological activity of 4-(4-Fluoro-benzyloxy)-benzoic acid and determining its potential as a tool compound for metabolic research or as a lead for drug development.

References

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. (1988). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PPARgamma in adipocyte differentiation and metabolism--novel insights from genome-wide studies. (2010). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Regulation of PPARgamma activity during adipogenesis. (2005). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (2012). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. Retrieved February 2, 2026, from [Link]

-

PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]

-

Activation of PPARγ at an Early Stage of Differentiation Enhances Adipocyte Differentiation of MEFs Derived From Type II Diabetic TSOD Mice and Alters Lipid Droplet Morphology. (2019). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Pathways regulating PPARγ-mediated adipocyte differentiation are shown... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (2012). Oxford Academic. Retrieved February 2, 2026, from [Link]

Sources

- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARgamma in adipocyte differentiation and metabolism--novel insights from genome-wide studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]